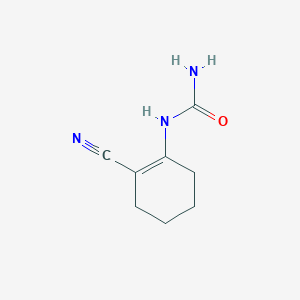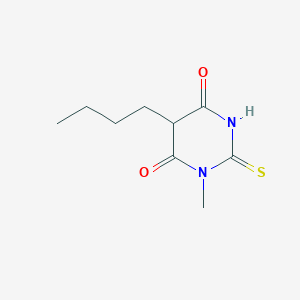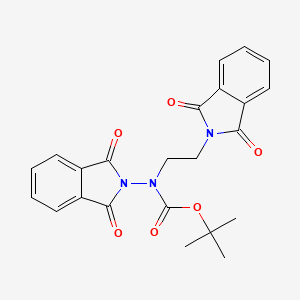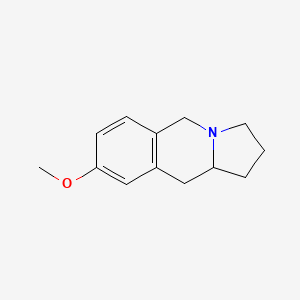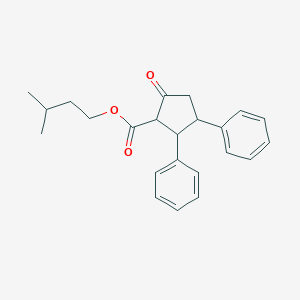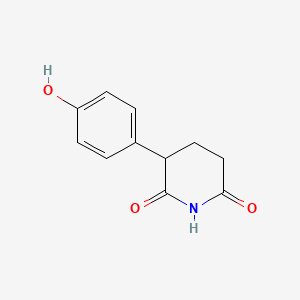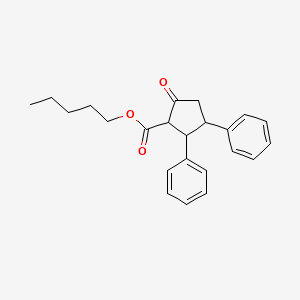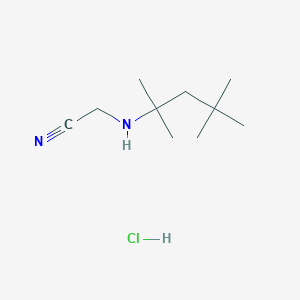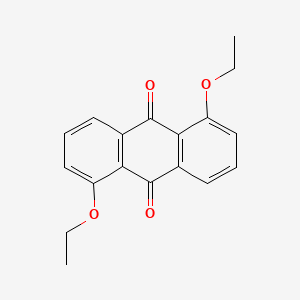
1,5-Diethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two ethoxy groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the ketone groups at the 9 and 10 positions. The reaction conditions typically include:
Reagents: Anthracene, ethyl iodide, strong base (e.g., sodium hydride)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: Elevated temperatures (e.g., 80-100°C)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,5-Diethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学研究应用
1,5-Diethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a photosensitizing agent for diaryl iodonium salts and as a sensitizing dye.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the preparation of polymetallic complexes through selective pi-coordination.
作用机制
The mechanism of action of 1,5-Diethoxyanthracene-9,10-dione involves its ability to participate in electron transfer reactions. In photochemical processes, the compound can undergo photooxidation, leading to the formation of reactive intermediates that can interact with molecular targets such as DNA or proteins . The molecular pathways involved include:
Electron Transfer: Formation of radical cations and subsequent deethylation.
Photochemical Reactions: Interaction with diphenyliodonium salts and other photoreactive agents.
相似化合物的比较
1,5-Diethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: Lacks the ethoxy groups and has different reactivity and applications.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and uses.
Amino- and Diamino-9,10-Anthracenedione Derivatives: These compounds have amino groups, which impart unique biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which enable distinct chemical reactions and applications compared to other anthraquinone derivatives.
属性
CAS 编号 |
22924-22-7 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
1,5-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |
InChI 键 |
RRRRZDVJLWPWII-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


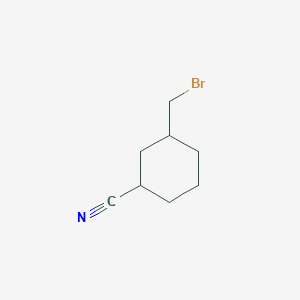

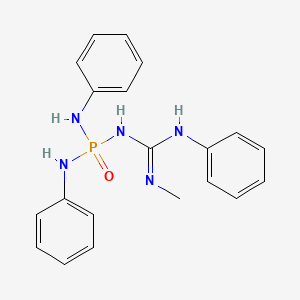
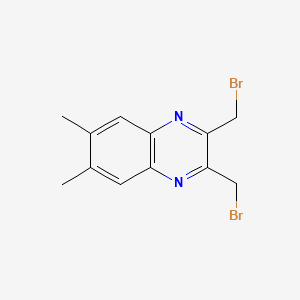
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
